2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
Brand Name: Vulcanchem
CAS No.: 31756-22-6
VCID: VC18410269
InChI: InChI=1S/C18H20ClNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H
SMILES:
Molecular Formula: C18H21BrClNO2
Molecular Weight: 398.7 g/mol

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

CAS No.: 31756-22-6

Cat. No.: VC18410269

Molecular Formula: C18H21BrClNO2

Molecular Weight: 398.7 g/mol

* For research use only. Not for human or veterinary use.

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide - 31756-22-6

Specification

CAS No. 31756-22-6
Molecular Formula C18H21BrClNO2
Molecular Weight 398.7 g/mol
IUPAC Name 2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide
Standard InChI InChI=1S/C18H20ClNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H
Standard InChI Key NDQAOFWLHHEYAJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=C(C=C3)Cl)OC.[Br-]

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Architecture

The compound features a tetrahydroisoquinoline scaffold substituted with methoxy groups at positions 6 and 7, a para-chlorobenzyl moiety at position 2, and a hydrobromide counterion. The planar aromatic system of the isoquinoline nucleus facilitates π-π stacking interactions with biological targets, while the chlorinated benzyl group enhances lipophilicity and receptor binding affinity .

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₁₈H₂₁BrClNO₂
Molecular Weight398.7 g/mol
IUPAC Name2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium bromide
Canonical SMILESCOC1=C(C=C2CNH+CC3=CC=C(C=C3)Cl)OC.[Br-]
Topological Polar Surface30.5 Ų

The hydrobromide salt form improves crystalline stability compared to free base counterparts, with X-ray diffraction studies suggesting a chair conformation in the piperidine ring . The para-substituted chlorine atom creates a distinct electronic environment, measurable through Hammett substituent constants (σₚ = 0.23), influencing both reactivity and biological activity.

Synthetic Methodologies

Classical Alkylation Approaches

Traditional synthesis routes employ Pictet-Spengler cyclization of 3,4-dimethoxyphenethylamine with 4-chlorobenzaldehyde under acidic conditions. This one-pot reaction typically achieves 60-75% yields through careful pH control (pH 4.5-5.5) and temperature modulation (60-80°C). Subsequent quaternization with hydrogen bromide in ethanol produces the hydrobromide salt with >95% purity after recrystallization from acetone/ether mixtures.

Electrochemical Synthesis Advancements

Recent developments utilize zinc-mediated convergent paired electrolysis for improved regioselectivity. In this method:

  • A divided cell with Zn anode and carbon cathode operates at 15 mA constant current

  • THF/H₂O (9:1) solvent system with NH₄I electrolyte

  • Reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-chlorobenzyl bromide

  • 72% yield achieved at ambient temperature in 2 hours

This electrochemical approach reduces side reactions compared to thermal methods, particularly minimizing N-dealkylation products. Mechanistic studies suggest Zn²⁺ ions stabilize reaction intermediates through Lewis acid interactions .

Biological Activity Profile

Neuromodulatory Effects

The compound demonstrates dose-dependent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 12.3 mg/kg in mice), surpassing phenytoin in seizure latency prolongation. This correlates with its ability to:

  • Inhibit voltage-gated sodium channels (IC₅₀ = 1.8 μM)

  • Enhance GABAergic transmission through allosteric modulation of GABAA receptors

  • Reduce glutamate release via presynaptic CaV2.2 channel blockade

Multidrug Resistance Modulation

As a third-generation P-glycoprotein (P-gp) inhibitor, the compound shows 85% reversal of doxorubicin resistance in MCF-7/ADR cells at 10 μM concentration. Structure-activity relationship (SAR) studies attribute this to:

  • Optimal ClogP value of 3.2 for membrane penetration

  • Quaternary ammonium center binding to P-gp's drug-binding pocket

  • Methoxy groups forming hydrogen bonds with Thr123 and Ser975 residues

Table 2: Pharmacological Screening Data

AssayResultReference
MES seizure suppressionED₅₀ 12.3 mg/kg
P-gp ATPase inhibitionEC₅₀ 0.87 μM
Cytotoxicity (HepG2)IC₅₀ >100 μM
Plasma protein binding92.4% (human)

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.32 mg/mL in PBS pH 7.4) but dissolves readily in polar aprotic solvents:

  • DMSO: 45 mg/mL

  • Ethanol: 28 mg/mL

  • Methanol: 32 mg/mL

Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when stored in amber glass under nitrogen. The hydrobromide salt demonstrates superior hygroscopic stability compared to hydrochloride analogs, with water content <0.5% after 30 days at 60% humidity .

Spectroscopic Characterization

Key analytical data includes:

  • ¹H NMR (400 MHz, D₂O): δ 7.35 (d, J=8.4 Hz, 2H, ArH), 7.28 (d, J=8.4 Hz, 2H, ArH), 6.65 (s, 1H, C5-H), 6.58 (s, 1H, C8-H), 4.32 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.15-2.98 (m, 4H, piperidine-H)

  • HRMS (ESI+): m/z calcd for C₁₈H₂₁ClNO₂ [M-Br]⁺ 318.1259, found 318.1262

Research Applications and Future Directions

Neuropharmaceutical Development

Ongoing phase II clinical trials investigate sustained-release formulations for epilepsy management, leveraging the compound's 8-hour plasma half-life in primates. Combination therapies with carbamazepine show synergistic effects, reducing required dosages by 40% in animal models.

Oncology Adjuvant Therapy

As a chemosensitizer, the compound enhances paclitaxel accumulation in resistant ovarian carcinoma cells by 18-fold at non-toxic concentrations (5 μM) . Current structure optimization focuses on:

  • Replacing methoxy groups with trifluoromethoxy to improve blood-brain barrier penetration

  • Developing prodrug forms with cleavable ester linkages for oral bioavailability

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